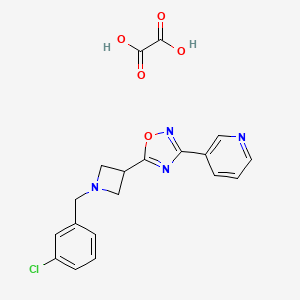![molecular formula C14H9ClF3NO3 B2667377 5-Chloro-6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid CAS No. 339024-06-5](/img/structure/B2667377.png)
5-Chloro-6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid is a chemical compound with the molecular formula C14H9ClF3NO3 and a molecular weight of 331.67 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a carboxylic acid group, a trifluoromethyl group, and a benzyl group attached . The exact structure can be determined using techniques such as X-ray diffraction analysis .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 191-193°C and a predicted boiling point of 413.2°C at 760 mmHg . The predicted density is 1.6 g/cm3 and the refractive index is n20D 1.59 .Aplicaciones Científicas De Investigación
Coordination Polymers and Topological Analysis Research on coordination polymers involving pyridinecarboxylic acid derivatives highlights the structural diversity and potential application in materials science. For instance, a study on lanthanide coordination polymers with pyridine-2,5-dicarboxylic acid and benzenecarboxylic acid under hydrothermal conditions reveals complex structures with unprecedented topology, which could have implications for the design of new materials with specific physical properties (Qin et al., 2005).
Hydrogen-Bonding Network Analysis The crystal structure analysis of 5-(trifluoromethyl)picolinic acid monohydrate demonstrates a detailed hydrogen-bonding network, which is crucial for understanding molecular interactions in solid-state chemistry. Such studies provide insights into the behavior of trifluoromethyl-substituted pyridinecarboxylic acids, which are structurally similar to the compound of interest, and their potential applications in designing more efficient pharmaceuticals or materials (Ye & Tanski, 2020).
Supramolecular Assemblies Investigations into the supramolecular assemblies of benzenetetracarboxylic acid with various aza donor molecules contribute to the understanding of how such compounds can be utilized in the development of complex molecular architectures. This research can inform the development of new materials or drug delivery systems by exploiting the unique properties of pyridinecarboxylic acid derivatives (Arora & Pedireddi, 2003).
Photophysical Properties Lanthanide-based coordination polymers assembled from derivatives of benzoic acid and pyridinemethoxy benzoic acid have been studied for their crystal structures and photophysical properties. Such research is pivotal for the development of new luminescent materials or sensors, potentially applicable to the compound if similar coordination behavior and photophysical properties are expected (Sivakumar et al., 2011).
Selective Oxidation and Catalysis Studies on the selective oxidation of benzylic alcohols using polymer-supported periodic acid under mild aprotic conditions provide insights into the chemical reactivity and potential catalytic applications of pyridinecarboxylic acid derivatives. Such research may indicate pathways for the synthesis or functionalization of the compound and its relatives, highlighting their versatility in synthetic chemistry (Pourali et al., 2012).
Propiedades
IUPAC Name |
5-chloro-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO3/c15-11-5-9(13(21)22)7-19(12(11)20)6-8-2-1-3-10(4-8)14(16,17)18/h1-5,7H,6H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISPEGBVULHADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=C(C2=O)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine](/img/structure/B2667300.png)
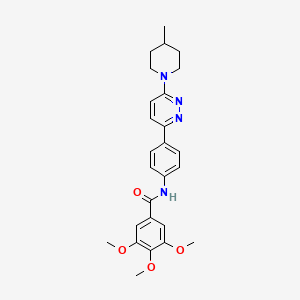
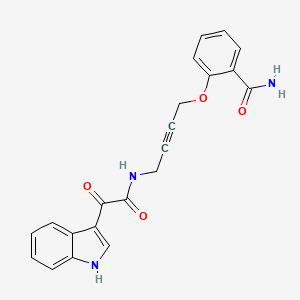
![2-methanesulfonyl-5-methyl-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]pyrimidine-4-carboxamide](/img/structure/B2667304.png)
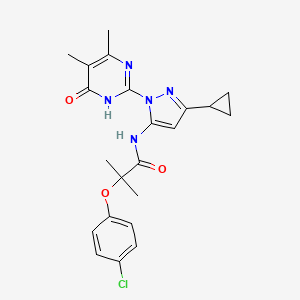
![4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B2667306.png)
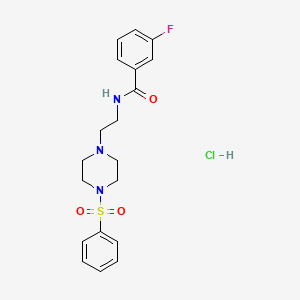
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2667309.png)
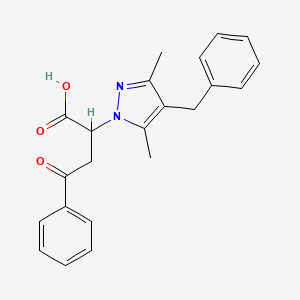

![N-(4-fluorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2667313.png)
![1-(2,5-dimethylbenzyl)-5-(4-ethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2667315.png)
